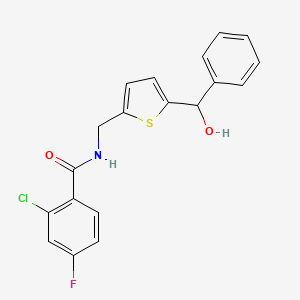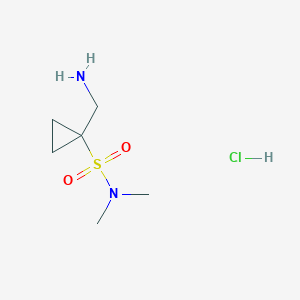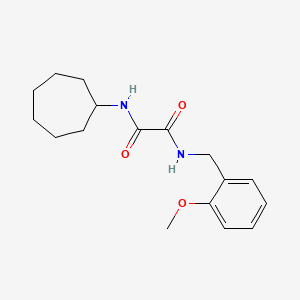![molecular formula C12H17Cl2N3 B2524431 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride CAS No. 1955547-44-0](/img/structure/B2524431.png)
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3 and its molecular weight is 274.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Research has explored the chemical reactions and properties of compounds related to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile. For instance, Davis, Wakefield, and Wardell (1992) described the synthesis of pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines through reactions of β-(lithiomethyl)azines with benzonitrile, highlighting the versatility of such reactions in synthesizing a variety of nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
Application in Imaging and Diagnostics
- Shimoda et al. (2016) investigated novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogs for PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5), demonstrating its potential in brain imaging and the study of neurological disorders (Shimoda et al., 2016).
Pharmacological Applications
- The pharmacological properties of compounds structurally similar to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile have been explored. Aeppli et al. (1980) conducted research on the pharmacological properties of 2,2-Dialkyl-5-aryl-3-pyridylpyrrolidines, which may offer insights into the potential applications of related compounds (Aeppli et al., 1980).
Advanced Synthesis Techniques
- Advanced synthesis methods for pyrrolidine derivatives, as investigated by Nagel and Nedden (1997), can provide valuable insights for synthesizing compounds like 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile. Their work on diastereomeric derivatives and their applications in asymmetric synthesis is particularly relevant (Nagel & Nedden, 1997).
Potential Anticancer Applications
- Research by Redda et al. (2011) on N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents suggests that structural analogs of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile may hold promise in cancer treatment (Redda et al., 2011).
Environmental and Pharmaceutical Applications
- The study by Belin and Gülaçar (2005) on using methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for metal analyses in environmental and pharmaceutical samples provides a perspective on the utility of similar compounds in analytical chemistry (Belin & Gülaçar, 2005).
作用機序
The mechanism of action of this compound is not clear from the available information. Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Safety and Hazards
特性
IUPAC Name |
3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUEWFZEXCUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)


![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)
